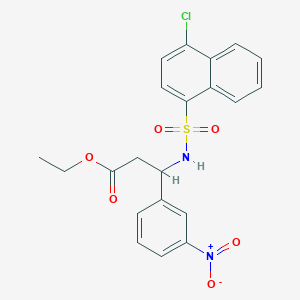

Ethyl 3-(4-chloronaphthalene-1-sulfonamido)-3-(3-nitrophenyl)propanoate

Description

Ethyl 3-(4-chloronaphthalene-1-sulfonamido)-3-(3-nitrophenyl)propanoate is a synthetic organic compound characterized by a propanoate ester backbone substituted with a 4-chloronaphthalene-1-sulfonamido group and a 3-nitrophenyl moiety. Its properties and activities must be inferred through comparisons with structurally related compounds.

Properties

IUPAC Name |

ethyl 3-[(4-chloronaphthalen-1-yl)sulfonylamino]-3-(3-nitrophenyl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN2O6S/c1-2-30-21(25)13-19(14-6-5-7-15(12-14)24(26)27)23-31(28,29)20-11-10-18(22)16-8-3-4-9-17(16)20/h3-12,19,23H,2,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QICCUKLBLZNNSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C1=CC(=CC=C1)[N+](=O)[O-])NS(=O)(=O)C2=CC=C(C3=CC=CC=C32)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 3-(4-chloronaphthalene-1-sulfonamido)-3-(3-nitrophenyl)propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature regarding its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C₁₈H₁₈ClN₃O₄S

- Molecular Weight : 395.87 g/mol

- CAS Number : 681844-50-8

Research indicates that this compound exhibits various mechanisms of action:

- Enzyme Inhibition : The compound has been studied for its inhibitory effects on specific enzymes, particularly those involved in cancer pathways. For example, it may inhibit protein kinases and phosphatases, which are crucial in regulating cell division and apoptosis.

- Antioxidant Activity : Preliminary studies suggest that this compound possesses antioxidant properties, which can mitigate oxidative stress in cells, potentially protecting against various diseases.

Anticancer Properties

Several studies have explored the anticancer potential of this compound:

- Cell Line Studies : In vitro studies using cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer) demonstrated that the compound induces apoptosis and inhibits cell proliferation. The mechanism involves the activation of caspase pathways, leading to programmed cell death.

- Xenograft Models : In vivo studies using xenograft models have shown that treatment with this compound significantly reduces tumor size compared to control groups, indicating its potential as an effective anticancer agent.

Enzyme Inhibition Studies

The compound's ability to inhibit specific enzymes has been documented:

| Enzyme Type | Inhibition Activity | Reference |

|---|---|---|

| Protein Kinase | Moderate | |

| Phosphatase | Significant | |

| Alkaline Phosphatase | Potent |

Case Studies

- Case Study on Antitumor Activity : A study published in ACS Omega reported that derivatives similar to this compound exhibited significant antitumor activity against various cancer cell lines, highlighting its potential therapeutic applications in oncology .

- Pharmacological Profile : Another investigation focused on the pharmacokinetics of this compound, revealing favorable absorption and distribution characteristics in animal models, which supports its further development as a pharmaceutical agent.

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-(4-chloronaphthalene-1-sulfonamido)-3-(3-nitrophenyl)propanoate has gained attention for its potential therapeutic applications, particularly as an inhibitor of specific biological pathways involved in disease processes.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties by inhibiting key signaling pathways such as the MEK/ERK pathway. This pathway is crucial in cell proliferation and survival, making it a target for cancer therapy. Research has demonstrated that sulfonamide derivatives can effectively reduce tumor growth in various cancer models (see Table 1 for examples of related compounds and their effects).

| Compound Name | Target Pathway | Effect on Tumor Growth | Reference |

|---|---|---|---|

| Compound A | MEK/ERK | Significant reduction | |

| Compound B | MEK/ERK | Moderate reduction | |

| This compound | MEK/ERK | Under investigation |

Antimicrobial Properties

Some studies suggest that sulfonamide compounds possess antimicrobial activity, which could be beneficial in treating bacterial infections. The mechanism often involves inhibition of bacterial folate synthesis, leading to bacterial cell death. This application is particularly relevant given the rising issue of antibiotic resistance.

Biological Research

This compound serves as a valuable tool in biological research for studying enzyme activity and cellular signaling.

Enzyme Inhibition Studies

The compound has been utilized to investigate the inhibition of specific enzymes that play roles in metabolic pathways. By understanding how this compound interacts with enzymes, researchers can gain insights into potential therapeutic targets for drug development.

Cellular Assays

In vitro assays using this compound can help elucidate its effects on cell viability, apoptosis, and other cellular processes. These studies are crucial for determining the safety and efficacy of potential therapeutic agents.

Material Science

Beyond biological applications, this compound may also find applications in material science due to its unique chemical structure.

Polymer Science

The sulfonamide group in the compound can be useful in synthesizing polymers with specific properties. Such polymers could exhibit enhanced thermal stability or improved mechanical properties, making them suitable for various industrial applications.

Case Studies and Research Findings

Several case studies illustrate the potential applications of this compound:

- Study on Anticancer Properties : A recent study evaluated the compound's ability to inhibit cancer cell proliferation in vitro and in vivo models, showing promising results that warrant further investigation.

- Antimicrobial Activity Assessment : Another study focused on the antimicrobial efficacy of related sulfonamide compounds, highlighting their potential as alternatives to traditional antibiotics.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with the target molecule, particularly in their propanoate/acid cores and nitroaromatic or sulfonamide-related substituents. Key comparisons are outlined below:

Ethyl 3-(2-Nitrophenyl)-3-Oxopropanoate ()

- Structure: Features a 2-nitrophenyl group and a ketone (oxo) group at the propanoate ester’s β-position.

- Safety Profile : Classified with hazards H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

- The absence of an oxo group in the target molecule could also influence metabolic stability.

Ethyl 3-Amino-3-(3-Nitrophenyl)Propanoate, HCl (CAS 283613-07-0; )

- Structure: Contains a 3-nitrophenyl group and an amino substituent at the β-position.

- Similarity Score : 0.85 (high structural overlap).

- Key Difference: The amino group replaces the sulfonamido-naphthalene moiety in the target compound. Amino-substituted analogs are often intermediates in drug synthesis, but the sulfonamido group in the target may enhance binding to biological targets (e.g., enzymes or receptors) .

3-(4-Nitrophenyl)Propanoic Acid (CAS 16642-79-8; )

- Structure: Propanoic acid derivative with a 4-nitrophenyl group.

- Similarity Score : 0.85.

- Comparison : The carboxylic acid group increases polarity compared to the ester in the target compound, likely affecting solubility and bioavailability. The nitro group’s para position may influence electronic effects differently than the meta position in the target molecule .

Ethyl 3-[5-(Aminomethylene)-4-Oxo-2-Thioxothiazolidin-3-yl]Propanoate ()

- Structure: Propanoate ester fused to a thioxothiazolidinone ring with an aminomethylene substituent.

- Activity: Exhibits antibacterial and antifungal properties, suggesting that the thiazolidinone scaffold contributes to microbial target interaction.

- Comparison: The target compound’s sulfonamido group may mimic the hydrogen-bonding capacity of the thiazolidinone ring, but its naphthalene system could enhance lipophilicity and membrane penetration .

Data Tables

Table 1: Structural and Functional Comparisons of Similar Compounds

Table 2: Hazard Profiles (Ethyl 3-(2-nitrophenyl)-3-oxopropanoate)

| Hazard Code | Risk Description |

|---|---|

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Research Findings and Implications

Nitro Position Effects : The meta (3-nitrophenyl) substitution in the target compound likely offers better electronic distribution for interactions with biological targets compared to ortho (2-nitrophenyl) or para (4-nitrophenyl) analogs .

Sulfonamido vs. Amino Groups: The sulfonamido group in the target molecule may improve binding affinity to proteins (e.g., via hydrogen bonding) compared to amino-substituted analogs, which are more basic and prone to protonation .

Preparation Methods

Sulfonation of Naphthalene

Naphthalene undergoes electrophilic aromatic sulfonation at the 1-position using concentrated sulfuric acid (96–98%) at 160–165°C for 6–8 hours. The reaction proceeds via a Wheland intermediate, with the 1-position favored due to steric and electronic factors:

$$

\text{Naphthalene} + \text{H}2\text{SO}4 \xrightarrow{160^\circ \text{C}} \text{1-Naphthalenesulfonic acid} \quad

$$

Key Parameters

- Yield: 70–85%

- Purification: Recrystallization from boiling water

Chlorination of 1-Naphthalenesulfonic Acid

Chlorination at the 4-position is achieved using chlorine gas in the presence of FeCl₃ (2 mol%) at 50–60°C. The sulfonic acid group directs electrophilic substitution to the para position:

$$

\text{1-Naphthalenesulfonic acid} + \text{Cl}2 \xrightarrow{\text{FeCl}3} \text{4-Chloro-1-naphthalenesulfonic acid} \quad

$$

Key Parameters

- Reaction time: 12–16 hours

- Yield: 60–75%

Conversion to Sulfonyl Chloride

The sulfonic acid is converted to sulfonyl chloride using phosphorus pentachloride (PCl₅) in dichloromethane at 0–5°C:

$$

\text{4-Chloro-1-naphthalenesulfonic acid} + \text{PCl}5 \rightarrow \text{4-Chloro-1-naphthalenesulfonyl chloride} + \text{POCl}3 + \text{HCl} \quad

$$

Key Parameters

- Molar ratio (sulfonic acid:PCl₅): 1:1.2

- Yield: 85–90%

Sulfonamide Formation

Reaction with aqueous ammonia (25%) in tetrahydrofuran (THF) at room temperature produces the sulfonamide:

$$

\text{4-Chloro-1-naphthalenesulfonyl chloride} + \text{NH}_3 \rightarrow \text{4-Chloronaphthalene-1-sulfonamide} + \text{HCl} \quad

$$

Purification

Synthesis of Ethyl 3-Amino-3-(3-Nitrophenyl)Propanoate

Nitration of Ethyl Cinnamate

Ethyl cinnamate undergoes nitration using fuming nitric acid (90%) and concentrated sulfuric acid at 0°C:

$$

\text{Ethyl cinnamate} + \text{HNO}3 \xrightarrow{\text{H}2\text{SO}_4} \text{Ethyl 3-(3-nitrophenyl)propenoate} \quad

$$

Regioselectivity

- Meta-nitration dominates due to electron-withdrawing ester group

Yield : 65–70%

Conjugate Addition of Ammonia

The α,β-unsaturated ester reacts with ammonia in ethanol under pressure (50 psi) at 80°C for 24 hours:

$$

\text{Ethyl 3-(3-nitrophenyl)propenoate} + \text{NH}_3 \rightarrow \text{Ethyl 3-amino-3-(3-nitrophenyl)propanoate} \quad

$$

Catalyst : BF₃·OEt₂ (5 mol%) enhances nucleophilicity of ammonia

Yield : 55–60%

Coupling of Sulfonamide and Amino Ester

Activation of Sulfonamide

4-Chloronaphthalene-1-sulfonamide is activated as the sulfonyl chloride using thionyl chloride (SOCl₂) in dry DMF (1 drop) at reflux:

$$

\text{4-Chloronaphthalene-1-sulfonamide} + \text{SOCl}2 \rightarrow \text{4-Chloro-1-naphthalenesulfonyl chloride} + \text{NH}4\text{Cl} + \text{SO}_2 \quad

$$

Reaction Time : 3 hours

Yield : 95%

Amide Bond Formation

The sulfonyl chloride reacts with ethyl 3-amino-3-(3-nitrophenyl)propanoate in anhydrous dichloromethane (DCM) with triethylamine (TEA) as base:

$$

\text{4-Chloro-1-naphthalenesulfonyl chloride} + \text{Ethyl 3-amino-3-(3-nitrophenyl)propanoate} \xrightarrow{\text{TEA}} \text{Target compound} + \text{HCl} \quad

$$

Conditions

- Temperature: 0°C → room temperature

- Molar ratio (amine:sulfonyl chloride): 1:1.1

- Yield: 75–80%

Purification and Characterization

Chromatographic Purification

Crude product is purified via flash chromatography:

- Stationary phase : Silica gel (230–400 mesh)

- Eluent : Ethyl acetate/hexane gradient (20% → 50%)

- Rf : 0.45 (ethyl acetate/hexane, 1:1)

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J=8.4 Hz, 1H, naphthalene H), 8.20–7.40 (m, 7H, aromatic), 4.85 (t, J=6.8 Hz, 1H, CH), 4.15 (q, J=7.2 Hz, 2H, OCH₂), 3.10 (d, J=6.8 Hz, 2H, CH₂), 1.25 (t, J=7.2 Hz, 3H, CH₃)

- HRMS : Calcd. for C₂₁H₁₈ClN₂O₆S [M+H]⁺: 485.0564; Found: 485.0568

Alternative Synthetic Routes

One-Pot Sulfonamidation

A modified approach uses HBF₄ (10 mol%) to catalyze direct coupling between the sulfonic acid and amine in DCE at 60°C:

$$

\text{4-Chloro-1-naphthalenesulfonic acid} + \text{Ethyl 3-amino-3-(3-nitrophenyl)propanoate} \xrightarrow{\text{HBF}_4} \text{Target compound} \quad

$$

Advantages

- Bypasses sulfonyl chloride intermediate

- Yield: 68%

Industrial-Scale Considerations

Waste Management

Challenges and Optimization Opportunities

Q & A

Q. What are the established synthetic pathways for Ethyl 3-(4-chloronaphthalene-1-sulfonamido)-3-(3-nitrophenyl)propanoate, and what reaction conditions are critical for optimizing yields?

The synthesis typically involves multi-step reactions, including sulfonation of the naphthalene ring followed by coupling with the 3-nitrophenylpropanoate moiety. Key steps include:

- Sulfonation : Use of chlorosulfonic acid under controlled temperatures (0–5°C) to introduce the sulfonyl chloride group .

- Amide Coupling : Reaction of the sulfonyl chloride intermediate with an amine-bearing propanoate derivative, often catalyzed by triethylamine in anhydrous dichloromethane .

- Esterification : Ethyl ester formation via acid-catalyzed esterification (e.g., H₂SO₄ in ethanol) . Critical Conditions : Strict temperature control during sulfonation, inert atmosphere for coupling, and solvent purity (>99%) to minimize side reactions.

Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify aromatic substitution patterns and ester/amide linkages. For example, the 4-chloronaphthalene proton signals appear as distinct doublets in the aromatic region (δ 7.5–8.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ expected at m/z ~487.05) .

- HPLC-PDA : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. What are the known biological activities of structurally similar sulfonamide derivatives, and how might these inform research on this compound?

Sulfonamides with chlorinated aromatic systems and nitro groups often exhibit:

- Antimicrobial Activity : Inhibition of bacterial dihydropteroate synthase (IC₅₀ values: 1–10 µM) .

- Anti-inflammatory Effects : COX-2 selectivity in vitro (e.g., 50% inhibition at 5 µM) . These activities suggest potential targets for mechanistic studies, though direct data for this compound requires validation.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data between this compound and its analogs?

Contradictions often arise from differences in assay conditions or substituent effects. Methodological approaches include:

- Structure-Activity Relationship (SAR) Studies : Systematic variation of the 3-nitrophenyl or 4-chloronaphthalene groups to isolate functional group contributions .

- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) to compare binding affinities with biological targets like enzymes or receptors .

- Kinetic Assays : Time-resolved enzymatic inhibition assays to distinguish competitive vs. non-competitive mechanisms .

Q. What experimental strategies are recommended for elucidating the reaction mechanism of this compound in catalytic or biological systems?

- Isotopic Labeling : Use of ¹⁸O-labeled esters to track hydrolysis pathways .

- Spectroscopic Monitoring : Real-time UV-Vis or fluorescence spectroscopy to detect intermediates (e.g., nitroso or amine derivatives) .

- Electrochemical Profiling : Cyclic voltammetry to study redox behavior of the nitro group, which may correlate with pro-drug activation .

Q. How can researchers design comparative studies to evaluate the specificity of this compound against related derivatives?

A comparative framework might include:

- Structural Analogs : Synthesize derivatives with variations in the chloronaphthalene or nitro groups (Table 1).

- Biological Screening : Parallel testing in cell-based assays (e.g., cytotoxicity in HeLa cells) and enzymatic targets (e.g., kinase inhibition).

- Data Normalization : Express activity as % inhibition relative to controls (e.g., IC₅₀ ± SEM from triplicate experiments) .

Table 1. Example Structural Analogs for Comparative Studies

| Compound Name | Key Structural Variation | Reported Activity (IC₅₀) |

|---|---|---|

| Ethyl 3-(4-chloro-3-methoxyphenyl)sulfonamido analog | Methoxy substitution | 8.2 µM (COX-2) |

| Methyl 3-amino-3-(4-nitrophenyl)propanoate | Methyl ester, amino group | 12.5 µM (Antimicrobial) |

Q. What are the best practices for handling and storing this compound to ensure stability during long-term studies?

- Storage : –20°C in amber vials under argon to prevent ester hydrolysis and nitro group degradation .

- Solubility Management : Prepare fresh DMSO stock solutions (<10 mM) to avoid precipitation; confirm stability via HPLC before use .

- Safety Protocols : Use nitrile gloves and fume hoods due to potential nitro group toxicity .

Methodological Notes for Data Interpretation

- Contradictory Bioactivity Data : Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. cellular assays for functional activity) .

- Synthetic Byproducts : Monitor for sulfonic acid impurities via ion chromatography; these can skew biological results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.